molecular formula C23H21N3O5 B4013535 2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B4013535
M. Wt: 419.4 g/mol
InChI Key: PLZUSIOFRSQIJT-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinazolinone core, substituted with dimethoxy and nitrophenyl groups, which contribute to its distinct chemical behavior.

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific biological activity. For example, some quinazolinone derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biological pathways .

Safety and Hazards

The safety and hazards associated with quinazolinones also depend on their specific structures. Some quinazolinones may be harmful if swallowed, inhaled, or come into contact with skin. They may also pose environmental hazards .

Future Directions

The study of quinazolinones is a dynamic field with potential for the discovery of new drugs. Future research may focus on the synthesis of new quinazolinone derivatives, investigation of their biological activities, and optimization of their properties for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions The initial step often includes the nitration of a dimethoxybenzene derivative to introduce the nitro group This is followed by the formation of the quinazolinone core through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and aldehydes

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dimethoxy-2-nitrophenyl)-3-phenylquinazolin-4-one
  • 2-(4,5-Dimethoxy-2-nitrophenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-14-8-4-7-11-18(14)25-22(24-17-10-6-5-9-15(17)23(25)27)16-12-20(30-2)21(31-3)13-19(16)26(28)29/h4-13,22,24H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZUSIOFRSQIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one
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2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one
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2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one
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2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one
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2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one
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2-(4,5-Dimethoxy-2-nitrophenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

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